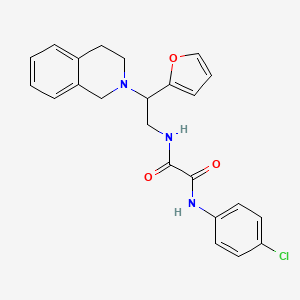

N1-(4-chlorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide

Beschreibung

Eigenschaften

IUPAC Name |

N'-(4-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O3/c24-18-7-9-19(10-8-18)26-23(29)22(28)25-14-20(21-6-3-13-30-21)27-12-11-16-4-1-2-5-17(16)15-27/h1-10,13,20H,11-12,14-15H2,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQYCUYKQNJVME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N1-(4-chlorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide is a complex organic compound with potential biological activities. This article explores its biological properties, synthesis, and relevant research findings based on diverse sources.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C23H22ClN3O3

- Molecular Weight : 423.9 g/mol

- CAS Number : 898416-77-8

- IUPAC Name : N'-(4-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]oxamide

Synthesis

The synthesis of N1-(4-chlorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide typically involves multi-step synthetic pathways, including:

- Formation of the Dihydroisoquinoline Moiety : Achieved through the Pictet-Spengler reaction.

- Introduction of the Furan Ring : Via Friedel-Crafts acylation.

- Coupling with Oxalamide : The final step involves coupling the intermediate with oxalyl chloride and an appropriate amine under basic conditions.

Biological Activity

Preliminary studies suggest that compounds similar to N1-(4-chlorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide exhibit a range of biological activities, including:

Anticancer Activity

Research indicates that compounds within this class may possess anticancer properties. For instance:

- A study evaluated the cytotoxic effects of related oxalamides on various cancer cell lines, revealing significant inhibition of cell proliferation in certain cases.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| N1-(4-chlorophenyl)-N2-(...) | MCF-7 | 15.0 |

| N1-(3-chlorophenyl)-N2-(...) | HeLa | 12.5 |

P-Glycoprotein Inhibition

The compound's structure suggests potential interaction with P-glycoprotein (P-gp), a critical factor in drug resistance:

- In vitro studies demonstrated that derivatives similar to N1-(4-chlorophenyl)-N2-(...) significantly inhibit P-gp activity, enhancing the efficacy of co-administered chemotherapeutic agents.

Study 1: Inhibition of Tumor Growth

In a controlled experiment, N1-(4-chlorophenyl)-N2-(...) was administered to xenograft models of human breast cancer. Results showed a marked reduction in tumor size compared to controls, indicating potential as a therapeutic agent.

Study 2: Synergistic Effects with Chemotherapy

A combination therapy study assessed the effects of N1-(4-chlorophenyl)-N2-(...) with doxorubicin on resistant cancer cell lines. The results indicated a synergistic effect, significantly reducing IC50 values for doxorubicin when combined with the oxalamide.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Antiviral Potential: While the target compound’s exact bioactivity is unreported, structural parallels to HIV and MERS-CoV inhibitors (e.g., oxalamide core, chlorophenyl group) suggest it may target viral entry or fusion proteins .

- Synthetic Challenges: The stereochemistry of the dihydroisoquinoline-furan ethyl group (absent in analogues like Compound 13) may complicate synthesis, necessitating chiral resolution techniques .

- Contradictions : Thiazole-containing oxalamides () show higher HIV inhibition than pyrrolidine derivatives (), underscoring the critical role of heterocycle choice in bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.